4-(Chloromethyl)-1-fluoro-2-methylbenzene
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Overview
Description
4-(Chloromethyl)-1-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a chloromethyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-fluoro-2-methylbenzene typically involves the chloromethylation of 1-fluoro-2-methylbenzene. This can be achieved using chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
4-(Chloromethyl)-1-fluoro-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of hypercrosslinked polymers, which have applications in gas storage and separation.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals and bioactive molecules.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-1-fluoro-2-methylbenzene exerts its effects involves the interaction of its functional groups with various molecular targets. For instance, the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The fluorine atom can influence the compound’s reactivity and stability by altering electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-1-fluorobenzene
- 4-(Chloromethyl)-2-methylbenzene
- 4-(Bromomethyl)-1-fluoro-2-methylbenzene
Uniqueness
4-(Chloromethyl)-1-fluoro-2-methylbenzene is unique due to the presence of both a fluorine atom and a chloromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. The fluorine atom enhances the compound’s stability and can influence its interactions with other molecules, while the chloromethyl group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
4-(chloromethyl)-1-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAPHOYTPICABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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